Palmitato de 2-hidroxietilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-hydroxyethyl palmitate typically involves esterification reactions, where palmitic acid reacts with 2-hydroxyethanol under catalytic conditions. Studies such as those by Liyun Ma et al. (2018) delve into the esterification process, elucidating the optimal conditions for synthesizing fatty acid esters like n-butyl palmitate, which shares a similar synthetic pathway with 2-hydroxyethyl palmitate. The research emphasizes the importance of reaction parameters, including catalyst selection, temperature control, and molar ratios, in achieving high yield and purity of the desired ester (Ma et al., 2018).

Aplicaciones Científicas De Investigación

Aplicaciones biocatalíticas

El palmitato de 2-hidroxietilo se puede utilizar en aplicaciones biocatalíticas. Por ejemplo, se puede utilizar en el proceso de fermentación con levadura Yarrowia lipolytica, que es conocida por su diversa gama de enzimas con aplicaciones de amplio alcance en múltiples industrias .

Producción de biocombustibles

Este compuesto se puede utilizar en la producción de biocombustibles. Las enzimas de la levadura Yarrowia lipolytica pueden facilitar reacciones químicas que convierten el this compound en biocombustible .

Procesamiento de alimentos

En la industria alimentaria, el this compound se puede utilizar en diversos procesos. Las enzimas de la levadura Yarrowia lipolytica se pueden utilizar para procesar este compuesto para diferentes aplicaciones alimentarias .

Biotecnología

El this compound tiene aplicaciones en biotecnología. Se puede utilizar en biocatálisis, incluido el uso de catalizadores de células completas y enzimas aisladas .

Productos farmacéuticos

En la industria farmacéutica, el this compound se puede utilizar en la síntesis de diferentes sustratos para mejorar los compuestos biológicamente activos .

Sistemas de administración de fármacos

Los hidrogeles, que pueden contener una gran cantidad de agua en su matriz, se han utilizado para sistemas de administración de fármacos. El this compound se puede incorporar a estos hidrogeles para crear hidrogeles multifuncionales con propiedades avanzadas .

Ingeniería de tejidos

El this compound se puede utilizar en la ingeniería de tejidos. Cuando se incorpora a hidrogeles, puede proporcionar un entorno favorable para la supervivencia y el crecimiento de las células .

Implantes médicos

En el campo de la cirugía médica, el this compound se puede utilizar en la creación de implantes médicos. Se puede incorporar a hidrogeles utilizados para implantación .

Mecanismo De Acción

Target of Action

2-Hydroxyethyl palmitate, also known as Glycol palmitate, primarily targets the endoplasmic reticulum (ER) in cells . The ER is a crucial organelle involved in protein synthesis and folding, lipid metabolism, and calcium storage .

Mode of Action

2-Hydroxyethyl palmitate interacts with its targets by inducing ER stress and autophagy . It has been shown to decrease ER stress by inhibiting ER-phagy, a process of selective autophagy targeted at the ER, under conditions of starvation . This compound achieves this by increasing the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits the initiation of autophagy .

Biochemical Pathways

The compound affects several biochemical pathways. It has been implicated in the unfolded protein response (UPR), a cellular stress response related to the ER . The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER . Furthermore, 2-Hydroxyethyl palmitate is involved in lipid metabolism, specifically the synthesis of triglycerides and the production of ceramides and cholesterol .

Pharmacokinetics

The metabolism of 2-Hydroxyethyl palmitate occurs initially via enzymatic hydrolysis of the ester, resulting in 2-Hydroxyethyl palmitate and palmitic acid . The monoester can be subsequently hydrolyzed into the corresponding free fatty acid and ethylene glycol . .

Result of Action

The molecular and cellular effects of 2-Hydroxyethyl palmitate’s action are diverse. It has been shown to modulate cellular processes including insulin and leptin resistance, ER stress, and apoptosis . Additionally, it has been suggested that 2-Hydroxyethyl palmitate induces ER stress presumably by shifting membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol . This altogether enhances the lipotoxicity of 2-Hydroxyethyl palmitate in endothelial cells .

Action Environment

The action, efficacy, and stability of 2-Hydroxyethyl palmitate can be influenced by various environmental factors. For instance, the compound’s action can be modulated by nutrient conditions. It has been observed that under nutrient-rich conditions, 2-Hydroxyethyl palmitate induces ER stress, while under conditions of starvation, it protects cells from starvation-induced stress by inhibiting ER-phagy . .

Safety and Hazards

When handling 2-Hydroxyethyl palmitate, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas, or vapors . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propiedades

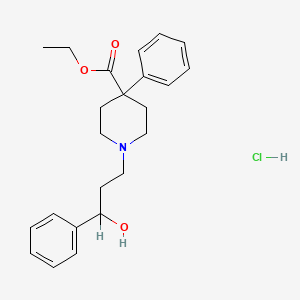

IUPAC Name |

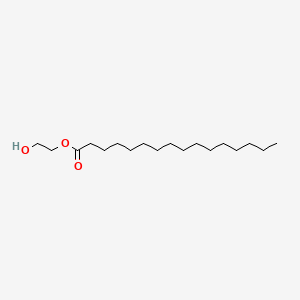

2-hydroxyethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCRLBBIZJSWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-94-8 | |

| Record name | Polyethylene glycol monopalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10863345 | |

| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4219-49-2, 9004-94-8 | |

| Record name | Glycol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4219-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T80A3T38WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

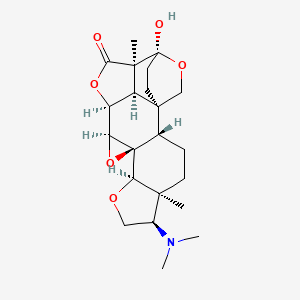

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-aminopropoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B1220750.png)